2-(Nonylsulfanyl)propanamide

Description

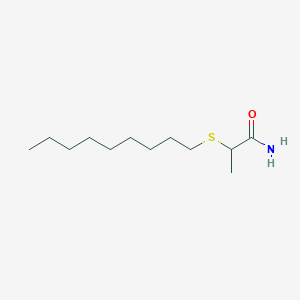

2-(Nonylsulfanyl)propanamide is an organic compound that belongs to the class of primary carboxylic acid amides It is characterized by the presence of a nonylsulfanyl group attached to the propanamide backbone

Properties

Molecular Formula |

C12H25NOS |

|---|---|

Molecular Weight |

231.40 g/mol |

IUPAC Name |

2-nonylsulfanylpropanamide |

InChI |

InChI=1S/C12H25NOS/c1-3-4-5-6-7-8-9-10-15-11(2)12(13)14/h11H,3-10H2,1-2H3,(H2,13,14) |

InChI Key |

RZYSYBMLOXBABO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCSC(C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nonylsulfanyl)propanamide typically involves the reaction of nonyl mercaptan with a suitable propanamide derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between nonyl mercaptan and propanoic acid derivatives . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the generated by-products.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The purification process typically includes distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Nonylsulfanyl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The nonylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted propanamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Overview

2-(Nonylsulfanyl)propanamide has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Biological Activity

Research indicates that this compound may exhibit antimicrobial, anti-inflammatory, and anticancer properties. The following table summarizes key findings related to its biological activities:

Environmental Science

Overview

The compound is also relevant in the context of environmental chemistry, particularly in studies related to the degradation of pollutants.

Applications

- Bioremediation: this compound has been evaluated for its ability to enhance the degradation of organic pollutants by microbial communities.

- Toxicology Studies: Investigations into the compound's toxicity levels provide insights into its environmental impact and safety.

Material Science

Overview

In material science, this compound is being explored for its properties as a surfactant and stabilizing agent in various formulations.

Applications

- Surfactant Properties: The compound's hydrophobic nature makes it suitable for applications in emulsification processes.

- Stabilizers in Polymers: It can be used to enhance the stability and performance of polymeric materials, especially those exposed to harsh conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 10 µM for certain strains, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways, leading to cell death at IC50 values ranging from 5 to 15 µM across different cell lines.

Mechanism of Action

The mechanism of action of 2-(Nonylsulfanyl)propanamide involves its interaction with specific molecular targets, such as epoxide hydrolases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the hydrolysis of epoxides . This inhibition can modulate various biological pathways, including those involved in lipid signaling and detoxification.

Comparison with Similar Compounds

Similar Compounds

Propanamide: The parent compound with a simpler structure.

Elaidamide: Another amide with a different alkyl chain.

Sulfoxides and Sulfones: Oxidized derivatives of 2-(Nonylsulfanyl)propanamide.

Uniqueness

This compound is unique due to its specific nonylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to inhibit epoxide hydrolases sets it apart from other similar compounds, making it valuable for research and potential therapeutic applications .

Biological Activity

2-(Nonylsulfanyl)propanamide, also referred to as 2-nonylsulfanyl-propanamide (NSPA), is a compound that has garnered interest due to its biological activity, particularly as an inhibitor of mammalian microsomal epoxide hydrolase (mEH). This article aims to provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Inhibition of Microsomal Epoxide Hydrolase (mEH)

This compound has been identified as a competitive inhibitor of mEH, with a reported inhibition constant of 72 nM . mEH plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes including inflammation and blood pressure regulation. The inhibition of mEH by NSPA can potentially lead to increased levels of EETs, thereby enhancing their biological effects.

The mechanism by which NSPA inhibits mEH involves the formation of a stable complex between the inhibitor and the enzyme. This results in reduced hydrolysis of EETs, leading to their accumulation in tissues. The increased availability of EETs can modulate various signaling pathways associated with cardiovascular function and inflammatory responses .

Case Studies and Experimental Data

- Inhibition Studies : In vitro studies have demonstrated that NSPA effectively inhibits mEH activity in liver microsomes. For example, when 10 μM NSPA was applied, it significantly reduced the conversion of EETs to their diol forms, confirming its role as an effective inhibitor .

- Pharmacological Implications : The pharmacological significance of NSPA lies in its potential therapeutic applications. By inhibiting mEH, NSPA may be beneficial in treating conditions associated with dysregulated EET levels, such as hypertension and inflammatory diseases .

- Comparative Analysis : A comparative study involving various inhibitors highlighted that NSPA exhibits favorable properties over other known inhibitors due to its metabolic stability and efficacy at low concentrations .

Table: Comparative Inhibition Potency of mEH Inhibitors

| Compound | (nM) | Remarks |

|---|---|---|

| This compound | 72 | Competitive inhibitor; metabolically stable |

| Other known inhibitors | Varies | Less stable or less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.